4-Fluoro-1-benzofuran-3-carboxylic acid
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Overview
Description
4-Fluoro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom at the 4-position of the benzofuran ring enhances its chemical properties, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Fluoro-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cyclization of aryl acetylenes, is also employed in the synthesis of benzofuran derivatives . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-Fluoro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Fluoro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Benzofuran derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-Fluoro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis or inhibition of essential enzymes . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
4-Fluoro-1-benzofuran-3-carboxylic acid can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
4-Hydroxy-1-benzofuran-3-carboxylic acid: The hydroxyl group at the 4-position can significantly alter its reactivity and biological effects.
4-Chloro-1-benzofuran-3-carboxylic acid:
The presence of the fluorine atom in this compound makes it unique, as fluorine can enhance the compound’s stability, lipophilicity, and bioavailability, which are desirable properties in drug development and other applications.
Properties
IUPAC Name |
4-fluoro-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEVQZCGJUDUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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